N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
The compound “N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl . It has been studied for its potential as an anti-tumor agent, specifically for its ability to inhibit the c-Met receptor tyrosine kinase .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives involves the reaction of 2-bromodimedone with cyanothioacetamide . This reaction results in the formation of the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivative .Molecular Structure Analysis
The molecular structure of this compound has been studied using multiple linear regression, multiple nonlinear regression, and artificial neural networks . The crystallized form of the Crizotinib-c-Met complex (PDB code: 2WGJ) is used as a reference in molecular docking tests .Chemical Reactions Analysis
The chemical reactions involving this compound are related to its potential as an anticancer agent. It has been found to inhibit the c-Met receptor tyrosine kinase, which is involved in the development of cancer cell lines .Scientific Research Applications
Synthesis and Structural Characterization:
Compounds related to N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide have been synthesized through various chemical reactions. For instance, the synthesis of thiazole derivatives and their structural characterization through spectroscopic methods such as Infrared Spectroscopy, 1H-Nuclear Magnetic Resonance, and High-Resolution Mass Spectra have been reported. These compounds exhibit significant structural diversity and potential for further functionalization (Palkar et al., 2017).
Biological Activities:
Antibacterial and Antifungal Activities
Several studies have highlighted the antimicrobial potential of thiazole derivatives. For example, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have shown weak to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity (Abd Alhameed et al., 2019). Similarly, benzothiazole and thiazolopyridine derivatives synthesized through TEMPO-catalyzed electrolytic C–H thiolation have been researched for their pharmaceutical and organic material applications (Qian et al., 2017).
Cytotoxic Activities
The cytotoxic activities of thiazole derivatives against cancer cell lines have been documented. For instance, N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides were synthesized and showed promising diuretic activity in vivo (Yar & Ansari, 2009).
Mechanism of Action
Target of Action
The primary target of this compound is bacterial DNA gyrase B (GyrB) . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. Inhibiting this enzyme prevents the bacteria from replicating and repairing their DNA, leading to cell death .
Mode of Action
The compound interacts with its target, DNA gyrase B, by binding to it and inhibiting its function . This interaction prevents the enzyme from introducing negative supercoils into the DNA, thereby inhibiting DNA replication and repair .
Biochemical Pathways
The inhibition of DNA gyrase B affects the DNA replication and repair pathways in bacteria . By preventing the introduction of negative supercoils into the DNA, the compound inhibits these pathways, leading to bacterial cell death .
Pharmacokinetics
This suggests that they may have favorable pharmacokinetic properties, but further studies would be needed to confirm this for the specific compound .
Result of Action
The result of the compound’s action is the inhibition of bacterial DNA replication and repair, leading to bacterial cell death . This makes the compound a potential antibacterial agent .
Safety and Hazards
While specific safety and hazard information for this compound is not available in the retrieved papers, it’s important to note that any compound with potential therapeutic applications should be handled with caution due to potential risks to human health.
Future Directions
Future research on this compound could focus on improving its bioavailability and reducing toxicity. It could also explore its use in combination therapy with other anti-cancer agents. Additionally, further optimization could lead to the development of new chemopreventive and chemotherapeutic agents against colorectal cancer cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide are largely derived from its interactions with various enzymes and proteins. It has been found to inhibit c-Met kinase and Pim-1 kinase, which are involved in the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner . This inhibition prevents PTEN deactivation, making this compound a potential anticancer agent .
Cellular Effects
In cellular processes, this compound has shown promising results against tumor cell lines . It influences cell function by inhibiting the phosphorylation of PTEN, thereby preventing its deactivation and potentially suppressing tumor growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with c-Met kinase and Pim-1 kinase . By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN, a tumor suppressor protein .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-14-6-8-16(9-7-14)28(25,26)23-12-10-15(11-13-23)19(24)22-20-21-17-4-2-3-5-18(17)27-20/h6-9,15H,2-5,10-13H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUKATAPOIJVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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